molecular formula C17H15ClN2O2 B383095 3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 379253-10-8

3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole

Cat. No.: B383095
CAS No.: 379253-10-8
M. Wt: 314.8g/mol
InChI Key: LMDVLFAILQUHES-UHFFFAOYSA-N
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Description

3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a 2-chlorophenyl group, a nitroethyl group, and a methyl group attached to the indole core, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with 2-methylindole.

    Nitration: The indole undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group.

    Friedel-Crafts Alkylation: The nitrated indole is then subjected to Friedel-Crafts alkylation with 2-chlorophenyl ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Reduction: 3-[1-(2-chlorophenyl)-2-aminoethyl]-2-methyl-1H-indole.

    Substitution: 3-[1-(2-substituted phenyl)-2-nitroethyl]-2-methyl-1H-indole.

    Oxidation: Indole-2,3-dione derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical lead compound due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core may also interact with proteins and nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2-chlorophenyl)-2-nitroethyl]-1H-indole: Lacks the methyl group at the 2-position.

    3-[1-(2-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole: Substitutes chlorine with bromine.

    3-[1-(2-chlorophenyl)-2-nitroethyl]-2-ethyl-1H-indole: Substitutes the methyl group with an ethyl group.

Uniqueness

3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is unique due to the specific combination of substituents on the indole core. The presence of the 2-chlorophenyl group, nitroethyl group, and methyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is a substituted indole compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological effects, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is defined by its indole backbone, a chlorophenyl substituent, and a nitroethyl group. Its molecular formula is C17H16ClN3O2, with a molecular weight of approximately 314.77 g/mol. The presence of the chlorophenyl group is significant as it may influence the compound's reactivity and biological profile.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing indoles and β-nitrostyrenes under acidic or basic conditions.
  • Cyclization Techniques : Employing [4+1] spirocyclization methods to form the indole structure from nitroalkenes.

Research indicates that these synthetic pathways can lead to derivatives with varying biological activities, emphasizing the importance of structural modifications in enhancing efficacy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, derivatives of this compound have shown significant activity against several cancer cell lines:

Cell LineIC50 (µM)Reference
A549~10
HeLa~10
U373n~10
HS683~10
B16F10~10

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

The proposed mechanism involves the activation of the nitro group leading to the formation of reactive intermediates that can induce apoptosis in cancer cells. The chlorophenyl substituent may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins .

Case Studies

  • Study on Indole Derivatives : A study investigated various indole derivatives, including this compound, revealing micromolar activity against multiple cancer cell lines. The study emphasized the need for further exploration into structure-activity relationships (SAR) to optimize efficacy .
  • Antimicrobial Activity : Another research effort assessed the antimicrobial properties of related indole compounds, indicating that modifications in substituents could significantly affect antibacterial potency. This highlights the versatility of indole derivatives in pharmacological applications .

Future Research Directions

Ongoing research aims to explore:

  • SAR Studies : Understanding how variations in substituents affect biological activity.
  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Further elucidating the biochemical pathways influenced by these compounds.

Properties

IUPAC Name

3-[1-(2-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-17(13-7-3-5-9-16(13)19-11)14(10-20(21)22)12-6-2-4-8-15(12)18/h2-9,14,19H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDVLFAILQUHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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